

Sulfo-Cyanine5-azide: A Technical Guide to its Spectral Properties and Applications

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Compound of Interest

Compound Name: CY5-N3

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This guide provides an in-depth overview of Sulfo-Cyanine5-azide, a water-soluble fluorescent dye widely utilized in biological and biomedical research for labeling and detecting biomolecules. Its bright, far-red fluorescence, high photostability, and hydrophilicity make it an ideal tool for a variety of applications, including fluorescence microscopy, flow cytometry, and in vivo imaging.^[1]

Core Properties of Sulfo-Cyanine5-azide

Sulfo-Cyanine5-azide is an analog of the popular Cy5® fluorophore.^[2] It is a water-soluble dye that features an azide group, enabling its covalent attachment to alkyne-modified biomolecules via copper-catalyzed or copper-free click chemistry.^{[3][4]} The presence of sulfonate groups enhances its water solubility, which is particularly advantageous for labeling proteins, nucleic acids, and other biomolecules in aqueous environments without the need for organic co-solvents.^{[1][5]} This hydrophilicity also minimizes non-specific binding and reduces the fluorescence quenching that can occur from dye-dye interactions.^{[3][5]}

The dye is characterized by its high molar extinction coefficient and good quantum yield, resulting in bright fluorescence.^{[6][7]} It is also highly photostable, making it suitable for demanding imaging applications.^[6] Sulfo-Cyanine5-azide is compatible with standard fluorescent instrumentation that has a dedicated Cy5® channel.^{[2][6]}

Spectral Characteristics

The spectral properties of Sulfo-Cyanine5-azide make it a versatile fluorescent probe in the far-red region of the spectrum, minimizing background autofluorescence from biological samples.

[8]

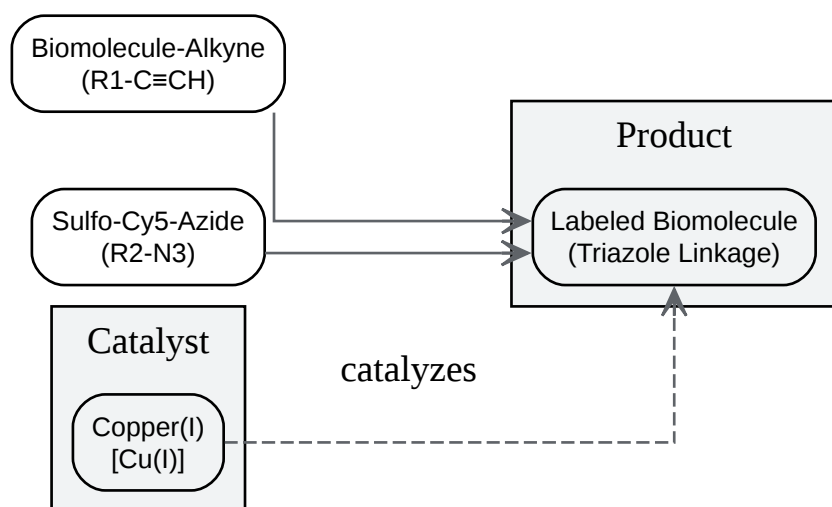
Spectral Property	Value	References
Excitation Maximum (λ_{abs})	646 - 647 nm	[2][5][9][10]
Emission Maximum (λ_{em})	662 - 663 nm	[2][5][9][10]
Molar Extinction Coefficient (ϵ)	~250,000 - 271,000 M ⁻¹ cm ⁻¹	[2][4][5][9]
Fluorescence Quantum Yield (Φ)	0.28	[2][5][11]
Recommended Laser Line	633 nm or 647 nm	[8]

Experimental Protocols and Methodologies

Sulfo-Cyanine5-azide is primarily used in click chemistry reactions for the labeling of biomolecules. Below are representative protocols for labeling oligonucleotides and proteins.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Click chemistry describes a class of highly efficient and specific reactions, with the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) being a prominent example.[12][13] This reaction forms a stable triazole linkage between an azide-modified molecule, such as Sulfo-Cyanine5-azide, and a terminal alkyne-modified biomolecule.[12]



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Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) mechanism.

Protocol 1: Labeling of Alkyne-Modified Oligonucleotides/DNA

This protocol is adapted from established methods for labeling nucleic acids using click chemistry.^[14]

1. Preparation of Stock Solutions:

- Alkyne-modified Oligonucleotide/DNA: Dissolve in nuclease-free water to a desired concentration (e.g., 1 mM).
- Sulfo-Cyanine5-azide: Prepare a 10 mM stock solution in anhydrous DMSO.
- Copper(II)-TBTA Stock (10 mM): Dissolve 50 mg of copper(II) sulfate pentahydrate in 10 mL of distilled water. In a separate tube, dissolve 116 mg of TBTA ligand in 11 mL of DMSO. Mix the two solutions.^[14]
- Ascorbic Acid Stock (5 mM): Dissolve 18 mg of ascorbic acid in 20 mL of distilled water. This solution should be prepared fresh.^[14]
- Triethylammonium Acetate Buffer (2 M, pH 7.0)

2. Reaction Setup (Example for 20-200 μ M Oligonucleotide):

- In a microcentrifuge tube, combine the alkyne-modified oligonucleotide and nuclease-free water.
- Add the 2M triethylammonium acetate buffer to a final concentration of 0.2 M.
- Add DMSO to a final volume of 50%.
- Add the Sulfo-Cyanine5-azide stock solution to a final concentration 1.5 times that of the oligonucleotide. Vortex to mix.
- Add the 5 mM ascorbic acid stock solution to a final concentration of 0.5 mM. Vortex briefly.
- Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 30 seconds.
- Add the 10 mM Copper(II)-TBTA stock solution to a final concentration of 0.5 mM.
- Flush the tube with inert gas, cap it tightly, and vortex thoroughly.[\[14\]](#)

3. Incubation:

- Incubate the reaction mixture at room temperature overnight, protected from light.

4. Purification:

- Precipitate the labeled oligonucleotide by adding at least a 4-fold excess volume of 3% lithium perchlorate in acetone.[\[14\]](#)
- Alternatively, for DNA, add sodium acetate to a final concentration of 0.3 M, followed by 2.5 volumes of cold ethanol.[\[14\]](#)
- Centrifuge to pellet the labeled product, wash the pellet, and air-dry.
- The final product can be further purified by reverse-phase HPLC or PAGE.[\[14\]](#)

Protocol 2: Labeling of Proteins in Cell Lysates

This protocol provides a general framework for labeling alkyne- or azide-modified proteins within a complex mixture like a cell lysate.[\[13\]](#)[\[15\]](#)

1. Preparation of Stock Solutions:

- Protein Lysate: 1-5 mg/mL in a suitable extraction buffer.
- Sulfo-Cyanine5-azide: 2.5 mM in water or DMSO.
- THPTA Ligand (100 mM): Dissolve in water. THPTA is a water-soluble ligand that improves reaction efficiency and reduces copper toxicity in biological samples.[\[13\]](#)[\[15\]](#)
- Copper(II) Sulfate (CuSO₄) (20 mM): Dissolve in water.
- Sodium Ascorbate (300 mM): Dissolve in water. Prepare fresh.

2. Reaction Setup:

- In a 1.5 mL microcentrifuge tube, combine 50 µL of protein lysate with 90 µL of PBS buffer.
- Add 20 µL of the 2.5 mM Sulfo-Cyanine5-azide stock solution.
- Add 10 µL of the 100 mM THPTA ligand solution and vortex briefly.
- Add 10 µL of the 20 mM CuSO₄ solution and vortex briefly.
- Initiate the reaction by adding 10 µL of the 300 mM sodium ascorbate solution. Vortex to mix.[\[13\]](#)[\[15\]](#)

3. Incubation:

- Incubate the reaction for 30-60 minutes at room temperature, protected from light.[\[15\]](#)

4. Downstream Processing:

- The labeled proteins are now ready for downstream analysis, such as SDS-PAGE and in-gel fluorescence scanning, or purification via affinity chromatography if the biomolecule of interest is tagged.

Protocol 3: Direct Flow Cytometry of Labeled Cells

This is a general protocol for analyzing cells that have been labeled with a fluorescent conjugate, such as an antibody labeled with Sulfo-Cyanine5.

1. Cell Preparation:

- Harvest cells and wash them with ice-cold PBS.
- Adjust the cell suspension to a concentration of $1-5 \times 10^6$ cells/mL in a staining buffer (e.g., PBS with 10% FCS and 1% sodium azide). The low temperature and sodium azide prevent the internalization of surface antigens.

2. Staining:

- Add the Sulfo-Cyanine5-conjugated antibody to the cell suspension. The optimal concentration (typically 0.1-10 $\mu\text{g/mL}$) should be determined empirically.
- Incubate for at least 30 minutes at 4°C, protected from light.

3. Wash and Resuspend:

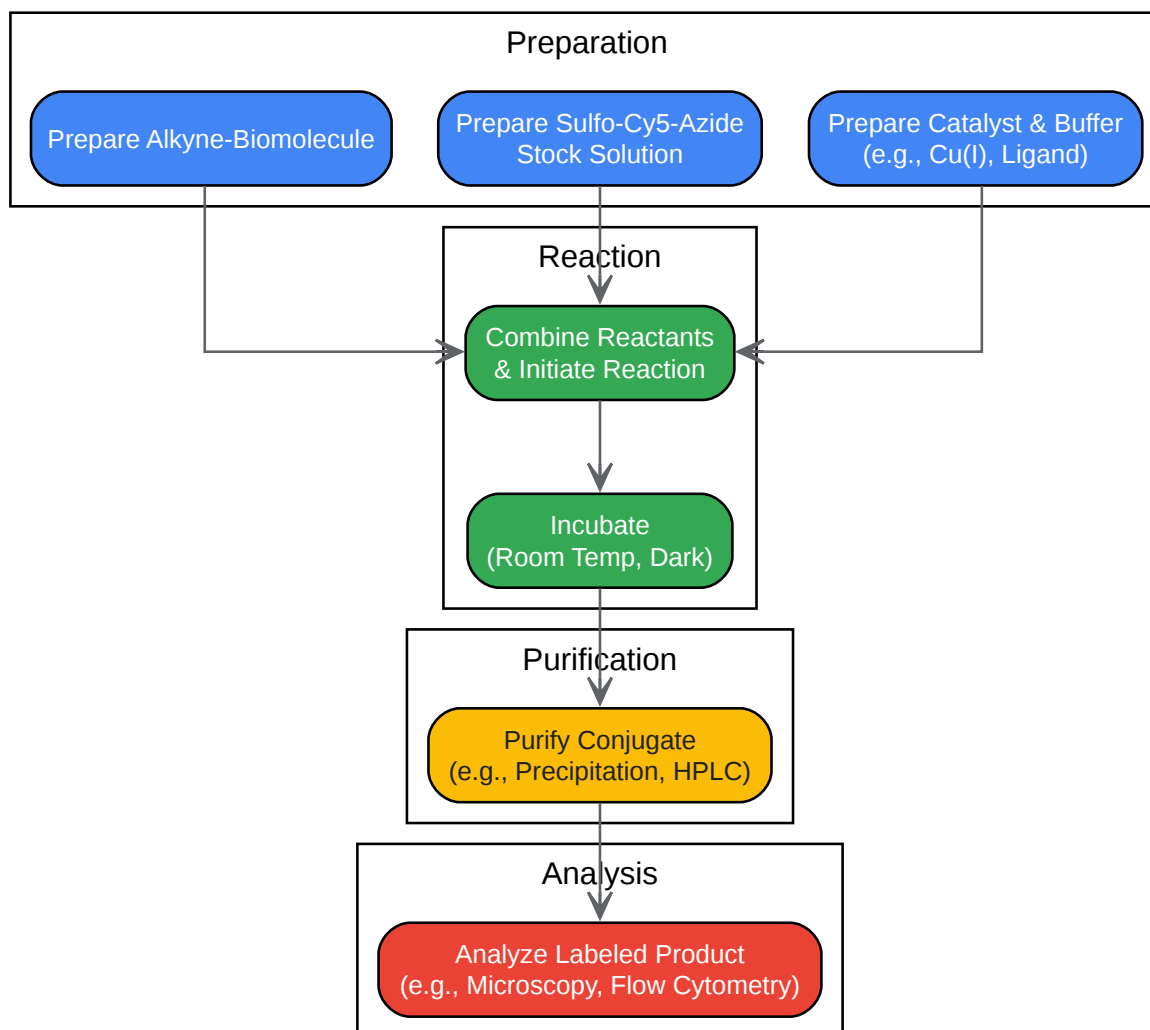
- Wash the cells three times by centrifuging at 400 x g for 5 minutes and resuspending in staining buffer.
- After the final wash, resuspend the cells in 500 μL of staining buffer.

4. Analysis:

- Analyze the cells on a flow cytometer equipped with a laser and filter set appropriate for Cy5 (e.g., 633 nm or 640 nm laser for excitation and a ~660/20 nm bandpass filter for emission). For best results, analyze the cells on the same day.

Experimental Workflow Visualization

The general workflow for labeling a biomolecule with Sulfo-Cyanine5-azide followed by purification and analysis is depicted below.



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Caption: General experimental workflow for biomolecule labeling and analysis.

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